molecular formula C17H15NO4S B2518636 2-(1-tosyl-1H-indol-5-yl)acetic acid CAS No. 2108834-38-2

2-(1-tosyl-1H-indol-5-yl)acetic acid

Cat. No. B2518636
CAS RN: 2108834-38-2
M. Wt: 329.37
InChI Key: NDBZMKNLZGVVGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically vital properties . The compound “2-(1-tosyl-1H-indol-5-yl)acetic acid” belongs to the class of indole derivatives .

Scientific Research Applications

Synthesis and Pharmacological Screening

A study by Rubab et al. (2017) involved transforming 2-(1H-Indol-3-yl)acetic acid, a related compound, in a series of chemical reactions to synthesize derivatives with potential antibacterial activities. These derivatives showed significant antibacterial potentials against both Gram-positive and Gram-negative bacterial strains, and some exhibited excellent anti-enzymatic potentials against Lipoxygenase (LOX), indicating their potential as therapeutic agents against inflammatory ailments (Rubab et al., 2017).

Auxin Biosynthesis in Plant Development

The work of Zhao (2010, 2012) on auxin biosynthesis in plants is relevant here. Indole-3-acetic acid (IAA), a main auxin in plants, plays a crucial role in plant growth and development. While the exact biosynthesis pathways in plants are complex and not fully understood, recent advances have identified several genes in tryptophan-dependent auxin biosynthesis pathways, highlighting the importance of local auxin biosynthesis in various developmental processes (Zhao, 2010); (Zhao, 2012).

Application in Analytical Chemistry

Cohen et al. (1986) described the use of indole-3-acetic acid, chemically related to 2-(1-tosyl-1H-indol-5-yl)acetic acid, for mass spectral analysis in plants. They used a labeled version of IAA as an internal standard for quantitative analysis, demonstrating its utility in the measurement of endogenous IAA levels (Cohen et al., 1986).

Novel Chemical Syntheses

Ghandi et al. (2012) reported the synthesis of novel substituted indoloketopiperazine derivatives using a related compound, 2-(3-Chloro-2-formyl-1H-indol-1-yl) acetic acid. This showcases the potential of similar indole-acetic acid derivatives in synthesizing pharmaceutically relevant compounds (Ghandi et al., 2012).

Plant Hormone Research

Yamamoto et al. (2007) discussed the role of YUCCA genes in rice, which are involved in the biosynthesis of indole-3-acetic acid, a plant hormone essential for various growth and developmental processes. This research underscores the importance of IAA and its derivatives in plant biology (Yamamoto et al., 2007).

properties

IUPAC Name

2-[1-(4-methylphenyl)sulfonylindol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S/c1-12-2-5-15(6-3-12)23(21,22)18-9-8-14-10-13(11-17(19)20)4-7-16(14)18/h2-10H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBZMKNLZGVVGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-tosyl-1H-indol-5-yl)acetic acid

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